Boron, (N,N-diethylaniline)trihydro- is synthesized by the reaction of borane (BH3) with N,N-diethylaniline (C6H5N(C2H5)2). This compound finds significance in scientific research due to its ability to act as a reducing agent in organic synthesis.
The key feature of this molecule is the Lewis acid-base adduct formed between the electron-deficient boron atom (B) and the electron-donating nitrogen atom (N) of the N,N-diethylaniline group. The boron atom is surrounded by three hydrogen atoms (H) to complete its octet, while the N atom is bonded to two ethyl groups (C2H5) and the phenyl ring (C6H5) [].
The primary reaction for synthesizing Boron, (N,N-diethylbenzenamine)trihydro- involves the Lewis acid-base adduct formation between borane (BH3) and N,N-diethylaniline (C6H5N(C2H5)2).
BH3 + C6H5N(C2H5)2 -> [BH3(C6H5N(C2H5)2)]
Flammable;Acute Toxic;Health Hazard;Environmental Hazard